molecular formula C10H11N3O2 B1601099 Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61571-27-5

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Cat. No. B1601099
CAS RN: 61571-27-5
M. Wt: 205.21 g/mol
InChI Key: GHPPPCRSQBZCLR-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a chemical compound with the molecular weight of 204.23 . It is a yellow to brown liquid stored at room temperature . The IUPAC name for this compound is ethyl imidazo[1,2-a]pyridin-2-ylacetate .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis approach for a similar compound starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate consists of an imidazo[1,2-a]pyrimidin-2-yl group attached to an ethyl acetate group . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine compounds are known to undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The exact chemical reactions that Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate can undergo are not specified in the retrieved sources.


Physical And Chemical Properties Analysis

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a yellow to brown liquid . It has a molecular weight of 204.23 . The compound is stored at room temperature .

Scientific Research Applications

Anticancer Agents

Compounds with the imidazo[1,2-a]pyrimidine core have been studied for their potential as anticancer agents. Derivatives of this compound have shown significant antiproliferative potential against breast cancer cells. For instance, certain imidazopyridine derivatives synthesized with the aim to integrate a pyrimidine ring have demonstrated potent activity against MCF7 and MDA-MB-231 cell lines .

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold is known for its broad range of biological activities, including antimicrobial properties. This makes it a valuable structure for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Optoelectronic Devices

The aromatic heterocycles of imidazo[1,2-a]pyrimidine derivatives are promising in the field of materials science, particularly for optoelectronic applications. These compounds can be utilized in the development of devices that require specific electronic and optical properties .

Sensory Applications

Imidazo[1,2-a]pyrimidine-based compounds have potential uses in sensory applications. They can be functionalized to create sensors that detect various chemical or physical changes, which is crucial in environmental monitoring and diagnostics .

Anti-inflammatory Drugs

The imidazo[1,2-a]pyrimidine core is associated with anti-inflammatory effects, making it a target for the synthesis of new anti-inflammatory drugs. These could offer alternative treatments for inflammatory diseases with fewer side effects .

Neuropharmacological Agents

Imidazo[1,2-a]pyrimidine derivatives have been explored for their neuropharmacological applications. They hold promise for the development of new treatments for neurological disorders due to their ability to modulate various neurotransmitter systems .

Antiviral Compounds

The structural versatility of imidazo[1,2-a]pyrimidine allows for the creation of compounds with antiviral activities. Research into these compounds could lead to the development of novel antiviral drugs, especially in the face of emerging viral diseases .

Drug Development for Osteoporosis

Some imidazo[1,2-a]pyrimidine derivatives have been identified as potential agents in treating osteoporosis. Their ability to influence bone metabolism could be harnessed to create more effective treatments for this condition .

Safety and Hazards

The safety information available indicates that Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPPCRSQBZCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492497
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

CAS RN

61571-27-5
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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